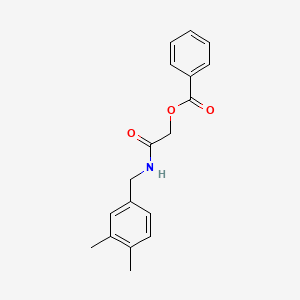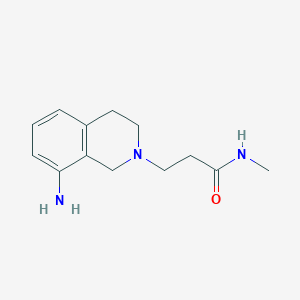
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate” are not available, benzene derivatives can be synthesized through electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Aplicaciones Científicas De Investigación
Antioxidant Properties
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate and its related compounds have been studied for their antioxidant properties. Li Yee Then et al. (2017) synthesized novel compounds related to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate and evaluated them for antioxidant activities using various assays. One compound with an amino substituent showed better scavenging effect than the standard drug, ascorbic acid, in hydrogen peroxide scavenging assay (Then et al., 2017).
Tyrosinase Inhibition
In a study on biphenyl ester derivatives, a series of compounds similar to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate were synthesized and evaluated for their anti-tyrosinase activities. These compounds showed significant inhibitory effects, comparable to the standard inhibitor kojic acid (Kwong et al., 2017).
Molecular Structure Analysis
Structural studies have been conducted on related compounds. Ukrainets et al. (2014) investigated the cyclization of a similar compound, providing insights into its structural properties (Ukrainets et al., 2014). Similarly, Lovro Selič et al. (1997) prepared derivatives of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate for the synthesis of heterocyclic systems, contributing to the understanding of the molecular conformation of such compounds (Selič et al., 1997).
Pharmaceutical Applications
In the context of pharmaceutical applications, various studies have been conducted. Um et al. (2006) explored modifications of similar compounds, which can be relevant for the development of new drugs (Um et al., 2006). Kempe et al. (1982) studied the selective benzoylation of ribonucleosides, which could be related to the development of RNA and DNA-RNA mixtures using compounds similar to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl benzoate (Kempe et al., 1982).
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for benzoate derivatives or dimethylbenzyl groups .
Mode of Action
Compounds with similar structures, such as benzoate derivatives, are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation . The compound might form a sigma-bond with its target, generating a positively charged intermediate, which then undergoes further reactions .
Biochemical Pathways
It can be speculated that the compound might influence pathways involving benzylic positions, given its structural features . The compound might also affect pathways involving electrophilic aromatic substitution .
Pharmacokinetics
The compound’s molecular weight (581789 Da) and other predicted properties such as density (12±01 g/cm³), boiling point (7078±700 °C at 760 mmHg), and vapour pressure (00±23 mmHg at 25°C) suggest that it might have certain pharmacokinetic characteristics .
Result of Action
Based on its potential interactions with its targets, it can be inferred that the compound might induce changes in the cellular environment, potentially influencing the function of proteins or enzymes that interact with it .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s boiling point suggests that it might be stable at physiological temperatures . .
Propiedades
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-9-15(10-14(13)2)11-19-17(20)12-22-18(21)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOALUQXYMZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2915506.png)
![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2915509.png)

![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2915515.png)




